6-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
6-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-cyanopyridine, and introducing the methoxyphenyl group through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Addition of the Methylphenyl Group: The final step could involve the addition of the methylphenyl group through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
- 6-(4-Methoxyphenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
Uniqueness
The unique combination of methoxyphenyl and methylphenyl groups in 6-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties for specific applications.
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O2S/c1-15-3-5-17(6-4-15)21(25)14-27-22-18(13-23)9-12-20(24-22)16-7-10-19(26-2)11-8-16/h3-12H,14H2,1-2H3 |
InChI Key |
QPYJGTSOJUJKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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